2,4-Dichloro-6-methylnicotinic acid

Vue d'ensemble

Description

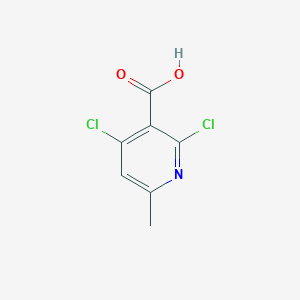

2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the CAS Number 56022-07-2 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 2,4-dichloro-6-methylnicotinic acid . The InChI code for this compound is 1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methylnicotinic acid is C7H5Cl2NO2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-6-methylnicotinic acid include a molecular weight of 206.03 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Applications De Recherche Scientifique

Supramolecular Assembly in Coordination Compounds

2,4-Dichloro-6-methylnicotinic acid plays a role in the synthesis and structural diversity of silver(I) coordination compounds. The study by Aakeröy & Beatty (1999) illustrates the complexities of predicting hydrogen-bonded networks in transition metal systems that contain carboxylic acid moieties and coordinatively unsaturated metal ions, with a focus on nicotinic acid ligands and their degree of protonation (Aakeröy & Beatty, 1999).

Antibacterial Studies and Complex Synthesis

Verma & Bhojak (2018) conducted studies on transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, highlighting its use in synthesizing octahedral complexes and their antibacterial properties against various bacteria (Verma & Bhojak, 2018).

Bacterial Degradation and Hydroxylation Studies

Tinschert et al. (1997) isolated new bacterial species capable of degrading 6-methylnicotinic acid and performing regioselective hydroxylation. This study contributes to the understanding of microbial biotransformation processes and environmental degradation of nicotinic acid derivatives (Tinschert et al., 1997).

Crystal Structure and Hirshfeld Surface Analysis

Luo, Mao, & Sun (2014) synthesized and characterized complexes derived from 6-methylnicotinic acid, providing insights into the influence of different metals on the intermolecular interactions around 6-methylnicotinic acid (Luo, Mao, & Sun, 2014).

Induced Systemic Resistance in Plants

Metraux et al. (1991) discussed the role of 2,6-dichloro-isonicotinic acid in inducing local and systemic resistance in cucumber against various pathogens, shedding light on its potential use in agriculture and plant protection (Metraux et al., 1991).

Electrocatalytic Synthesis

Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2, highlighting the potential of silver electrodes for efficient synthesis under mild conditions (Gennaro et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

2,4-dichloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVCELMLGDGMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356204 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylnicotinic acid | |

CAS RN |

56022-07-2 | |

| Record name | 2,4-dichloro-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

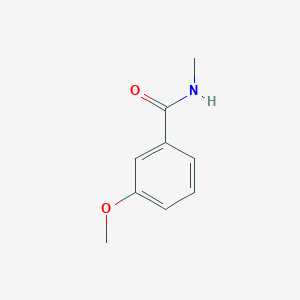

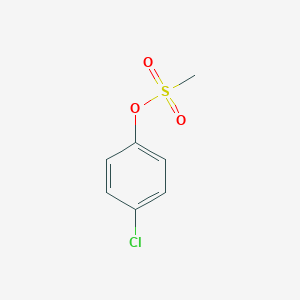

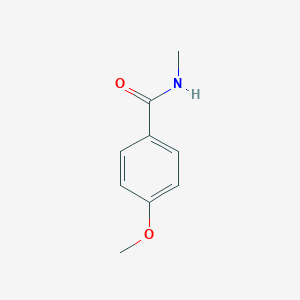

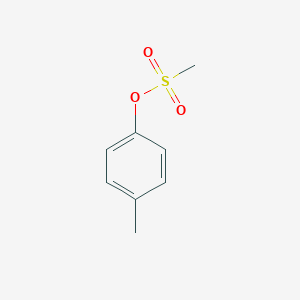

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)